Product packaging for 6,18,30-Trimethyl-3,9,12,15,21,24,27,33,36-Nona(Propan-2-Yl)-1,7,13,19,25,31-Hexaoxa-4,10,16,22,28,34-Hexazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-Dodecone(Cat. No.:CAS No. 2001-95-8)

6,18,30-Trimethyl-3,9,12,15,21,24,27,33,36-Nona(Propan-2-Yl)-1,7,13,19,25,31-Hexaoxa-4,10,16,22,28,34-Hexazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-Dodecone

Cat. No.: B1682140
CAS No.: 2001-95-8
M. Wt: 1111.3 g/mol
InChI Key: FCFNRCROJUBPLU-UHFFFAOYSA-N
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Description

6,18,30-trimethyl-3,9,12,15,21,24,27,33,36-nona(propan-2-yl)-1,7,13,19,25,31-hexaoxa-4,10,16,22,28,34-hexazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone is a cyclodepsipeptide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H90N6O18 B1682140 6,18,30-Trimethyl-3,9,12,15,21,24,27,33,36-Nona(Propan-2-Yl)-1,7,13,19,25,31-Hexaoxa-4,10,16,22,28,34-Hexazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-Dodecone CAS No. 2001-95-8

Properties

IUPAC Name

6,18,30-trimethyl-3,9,12,15,21,24,27,33,36-nona(propan-2-yl)-1,7,13,19,25,31-hexaoxa-4,10,16,22,28,34-hexazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C54H90N6O18/c1-22(2)34-49(67)73-31(19)43(61)55-38(26(9)10)53(71)77-41(29(15)16)47(65)59-36(24(5)6)51(69)75-33(21)45(63)57-39(27(11)12)54(72)78-42(30(17)18)48(66)60-35(23(3)4)50(68)74-32(20)44(62)56-37(25(7)8)52(70)76-40(28(13)14)46(64)58-34/h22-42H,1-21H3,(H,55,61)(H,56,62)(H,57,63)(H,58,64)(H,59,65)(H,60,66)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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InChI Key

FCFNRCROJUBPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CC1C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)O1)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Molecular Formula

C54H90N6O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name VALINOMYCIN
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Molecular Weight

1111.3 g/mol
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Physical Description

Shiny crystalline solid. Used as an insecticide and nematocide. Not registered as a pesticide in the U.S. (EPA, 1998), Shiny solid; [Merck Index] Faintly beige powder; [MSDSonline]
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Solubility

Insoluble in water, Soluble in petroleum ether
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Color/Form

Shiny rectangular plates

CAS No.

2001-95-8
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Melting Point

374 °F (EPA, 1998), 190 °C
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Historical Trajectories and Seminal Discoveries of Valinomycin Research

Initial Isolation and Characterization from Streptomyces Species

Valinomycin was first isolated in 1955 by Brockmann and Schmidt-Kastner from the cells of the actinobacterium Streptomyces fulvissimus. nih.govmdpi.comnih.gov Initially, it was identified as an antibiotic compound with activity against Mycobacterium tuberculosis. nih.gov The initial structural elucidation was undertaken by Brockmann and Geeren two years later, in 1957. nih.gov Through total hydrolysis, they proposed a 24-membered cyclic peptide structure. nih.gov However, subsequent research and more advanced analytical techniques revealed that the correct chemical structure was a larger, 36-membered cyclododecadepsipeptide. nih.gov

This correct structure consists of a triple repeating unit of D-α-hydroxyisovaleric acid, D-valine, L-lactic acid, and L-valine. nih.govnih.gov These units are linked by alternating peptide and ester bonds to form the macrocyclic molecule. nih.govwikipedia.org This unique structure, composed of twelve alternating amino acids and esters, is fundamental to its function. researchgate.net The conformation creates a molecule with a hydrophobic exterior, due to the isopropyl and methyl groups, and a polar interior cavity where six oxygen atoms from the ester carbonyls are located. nih.gov

Table 1: Key Properties and Milestones in the Initial Characterization of Valinomycin

Attribute Description Reference(s)
Year of Discovery 1955 nih.govnih.govnih.gov
Discoverers Brockmann and Schmidt-Kastner mdpi.comnih.gov
Source Organism Streptomyces fulvissimus nih.govnih.govwikipedia.orgagscientific.com
Initial Proposed Structure (1957) A 24-membered cyclic peptide nih.gov
Corrected Structure A 36-membered cyclododecadepsipeptide nih.govnih.gov
Molecular Formula C₅₄H₉₀N₆O₁₈ nih.govrpicorp.com
Molecular Weight 1111.3 g/mol nih.gov

| Initial Identified Bioactivity | Antibacterial activity against Mycobacterium tuberculosis | nih.govagscientific.com |

Evolution of Research Foci on Valinomycin

Following its initial discovery as an antibiotic, the focus of valinomycin research underwent a significant evolution, largely driven by the discovery of its unique ionophoric properties. It was the first natural compound to be recognized as an ionophore, a molecule that can transport ions across lipid membranes. nih.govrpicorp.com This discovery shifted its primary identity from a simple antibiotic to a sophisticated biochemical tool. drugbank.com

The central feature that has captivated researchers for decades is valinomycin's remarkable selectivity for potassium ions (K⁺) over other ions, particularly sodium ions (Na⁺). wikipedia.orgnih.gov The stability constant for the potassium-valinomycin complex is approximately 100,000 times greater than that of the sodium-valinomycin complex. wikipedia.org This high selectivity arises from the specific architecture of its central cavity. nih.gov The size of the polar cavity is perfectly suited to accommodate a dehydrated K⁺ ion, which becomes coordinated by six interior carbonyl oxygen atoms. nih.govwikipedia.org Quantum chemical studies have shown that the molecule's rigidity, maintained by intramolecular hydrogen bonds and its specific ring size, creates cavity-size constraints that physically prevent it from collapsing to effectively bind the smaller sodium ion. nih.govnih.gov

This potassium-specific ion transport mechanism allows valinomycin to facilitate the movement of K⁺ ions across biological membranes down the electrochemical potential gradient. wikipedia.orgresearchgate.net This ability to selectively increase the potassium permeability of cell membranes made it an invaluable tool in biophysical and physiological research. agscientific.comnbinno.com Scientists use valinomycin to manipulate ion gradients, study membrane potential, and investigate cellular processes like mitochondrial function and cellular electrophysiology. rpicorp.compnas.org Its application also extended to biotechnology, where it is used as the active component in potassium-selective electrodes for measuring potassium concentrations in various samples. wikipedia.orgnbinno.comwikipedia.org Over time, research has also revisited and expanded upon its biological activities, demonstrating a diverse spectrum of effects including antifungal, antiviral, and antitumor efficacy. nih.gov

Table 2: Timeline of Evolving Research Foci on Valinomycin

Era/Year Key Research Focus/Discovery Significance Reference(s)
1955 Isolation from Streptomyces fulvissimus and discovery as an antibiotic. Initial identification of the compound and its antimicrobial properties. nih.govnih.govresearchgate.net
Post-1957 Structure elucidation and correction. Determined the correct 36-membered cyclododecadepsipeptide structure, crucial for understanding its function. nih.gov
1960s-1970s Identification as the first natural ionophore. Revealed its ability to transport ions across lipid membranes, opening new avenues of research. nih.gov
Ongoing Characterization of high K⁺ selectivity. Elucidated the mechanism of its 100,000-fold selectivity for K⁺ over Na⁺, based on its unique molecular structure. wikipedia.orgnih.govnih.gov
Ongoing Application as a biochemical tool. Became widely used to study and manipulate membrane potential, ion gradients, and mitochondrial function in research settings. rpicorp.comnbinno.compnas.org
Ongoing Use in biosensor technology. Employed as the key component in potassium-selective electrodes for precise K⁺ measurement. nbinno.comwikipedia.org

| Recent Decades | Exploration of broader bioactivities. | Research has demonstrated antifungal, antiviral, insecticidal, and antitumor activities, expanding its potential applications. | nih.gov |

Molecular Architecture and Conformational Dynamics of Valinomycin

Fundamental Structural Features: Cyclic Dodecadepsipeptide Arrangement

Valinomycin is a macrocyclic molecule composed of twelve alternating amino acids and hydroxy acids, forming a 36-membered ring. wikipedia.orgagscientific.comnih.govwisc.edu Specifically, its structure is a trimer of the repeating sequence: (L-Valine – D-α-hydroxyisovaleric acid – D-Valine – L-Lactic acid). agscientific.comnih.govnsf.govxray.czdrugbank.comnih.govcore.ac.uksigmaaldrich.com These constituent units are linked alternately by amide and ester bonds. wikipedia.orgwikidoc.orgnsf.gov The molecule possesses twelve stereogenic centers. sigmaaldrich.com

The twelve carbonyl groups (six amide and six ester) are crucial for binding metal ions and for solvation in polar solvents. wikipedia.orgwikidoc.org Conversely, the isopropyl and methyl groups, which are hydrophobic, are primarily responsible for solvation in nonpolar solvents. wikipedia.orgwikidoc.org This molecular duality, combining both polar and nonpolar characteristics, is fundamental to valinomycin's ion-binding and transport properties. wikipedia.orgwikidoc.org

Conformational States in Diverse Solvent Environments

Valinomycin exhibits significant conformational flexibility in solution, with its specific conformation being highly dependent on the polarity of the surrounding solvent. union.eduresearchgate.netpitt.educore.ac.ukcas.czacs.orgresearchgate.net In solution, valinomycin exists as an equilibrium mixture of several major forms, and its conformation can transition between these states based on environmental cues. union.edupitt.educas.cz

The "bracelet" conformation is a highly stable and symmetric form of valinomycin, particularly prevalent in nonpolar solvents (e.g., cyclohexane, chloroform) and when complexed with potassium ions. union.eduresearchgate.netpitt.educas.czuoguelph.canih.govuoguelph.ca In this conformation, all six amide NH groups participate in intramolecular hydrogen bonding with amide carbonyls, forming a network of 4→1 hydrogen bonds. union.edunsf.govnih.govcore.ac.ukcas.cz This internal hydrogen bonding stabilizes the structure, creating a central cavity. union.educore.ac.ukcas.cz

When valinomycin binds a potassium ion (K+), it adopts a symmetric bracelet-like form where the K+ ion is centrally located and octahedrally coordinated by six ester carbonyl oxygens from the valinomycin molecule. wikipedia.orgwisc.edunsf.govnih.govcas.czuoguelph.cauoguelph.cawisc.edu This "all-in" conformation shields the cation effectively, making the complex's surface lipophilic and enabling its diffusion through lipid membranes. wikipedia.orgunion.eduuoguelph.ca This conformation is considered similar to the one valinomycin adopts within a phospholipid membrane. nsf.govresearchgate.net

In solvents of medium polarity (e.g., carbon tetrachloride/DMSO mixtures, dioxane, methanol (B129727), acetonitrile), valinomycin predominantly assumes a "propeller" conformation. union.eduresearchgate.netcas.czuoguelph.canih.gov This form is more flexible than the bracelet conformation and retains a reduced number of intramolecular hydrogen bonds, typically three, involving the valyl amino groups. union.educas.cz In this conformation, the molecule often exhibits three-fold symmetry, with a hydrophobic center and polar groups exposed on the surface. union.edu The propeller conformation has also been observed to transition to the bracelet-type form upon the introduction of K+ ions in polar solvents, facilitating ion binding. researchgate.net

In highly polar solvents (e.g., water), valinomycin adopts an "open" conformation, characterized by a lack of rigid internal structure. union.eduresearchgate.netcore.ac.ukias.ac.in In this state, most or all of the amide groups are hydrogen-bonded to the solvent molecules rather than forming intramolecular bonds. union.eduresearchgate.netcore.ac.uk This conformation is a rapid equilibrium of several interconverting forms. union.edu The open conformation allows for greater interaction with the solvent and is thought to be sampled dynamically, particularly at the lipid-water interface, enabling ion uptake and release. ebi.ac.uknih.gov

Valinomycin's ability to undergo conformational transitions is critical for its function as an ionophore. The molecule exhibits remarkable flexibility in solution, which is a significant factor in its mechanism of action. wisc.edu The transition between different conformations is highly solvent-dependent. For instance, as solvent polarity decreases, the molecule undergoes conformational changes that increase the uniqueness of each methyl group's environment. The introduction of K+ ions in polar solvents can induce a conformational transition from the propeller-type to the bracelet-type form, which is crucial for K+ binding. researchgate.net This flexibility allows valinomycin to adapt to different environments and effectively bind and transport ions. nih.gov

Structural Elucidation Methodologies

The complex molecular architecture and dynamic conformational states of valinomycin have necessitated the use of various advanced spectroscopic and crystallographic techniques for its structural elucidation.

X-ray Crystallography: This method has been employed to determine the solid-state structures of both uncomplexed valinomycin and its complexes with various cations (e.g., K+, Na+, Ba2+, Ca2+, Mg2+). union.eduwisc.edunsf.govnih.govuoguelph.canih.gov While useful for revealing specific crystal forms, crystal structures may not always fully represent the conformations adopted in solution or within biological membranes. union.edunih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including Proton NMR (1H NMR) and Carbon-13 NMR (13C NMR), is extensively used for solution studies of valinomycin's conformation. union.edunsf.govcas.cznih.govuoguelph.caias.ac.innih.gov NMR studies provide information on backbone angles, side-chain conformers, and the presence and stability of intramolecular hydrogen bonds. union.edu However, due to its relatively slow response time, NMR may not always distinguish rapidly interconverting conformers. cas.cz

Infrared (IR) Spectroscopy and Vibrational Circular Dichroism (VCD): IR spectroscopy, particularly the analysis of amide I and amide II bands, provides insights into intramolecular hydrogen bonding and secondary structure changes in different solvents and upon complexation. union.edupitt.edunih.govuoguelph.ca VCD spectra can also be used to study conformations in solution, even for large macrocyclic peptides like valinomycin. nih.gov

Raman Optical Activity (ROA) Spectroscopy: ROA spectroscopy is a powerful tool for identifying dominant conformers in solution, especially when coupled with quantum modeling and molecular dynamics. cas.czchemistryviews.orgrsc.org ROA can provide detailed information about backbone conformation and side-chain arrangements. cas.czrsc.org

Molecular Dynamics (MD) Simulations and Computational Studies: Computational methods, including conformational energy calculations and density functional theory, complement experimental data by predicting stable conformers, estimating molecular flexibility, and modeling solvent effects. union.educas.czresearchgate.netnih.govrsc.orgresearchgate.net

These methodologies, often used in combination, have provided a comprehensive understanding of valinomycin's intricate structural and dynamic properties, which underpin its selective ion transport mechanism.

X-ray Crystallography Studies of Valinomycin and its Complexes

X-ray crystallography has provided detailed insights into the three-dimensional structures of valinomycin in both its free and ion-complexed forms. These studies reveal distinct conformations that are crucial for its ionophoric activity.

Free Valinomycin: Uncomplexed valinomycin has been observed to crystallize in different polymorphic forms, including monoclinic and triclinic forms. For instance, a monoclinic form crystallizes in space group P2₁ with cell dimensions a = 23.144 Å, b = 10.347 Å, c = 14.526 Å, and β = 99.57°, while a triclinic form crystallizes in space group P1 with cell dimensions a = 22.281 Å, b = 10.333 Å, c = 14.507 Å, α = 90.05°, β = 105.28°, γ = 93.31°. In its uncomplexed state, valinomycin often adopts a "bracelet" conformation, stabilized by six intramolecular hydrogen bonds of the 4→1 type (average NH···O = 2.95 Å) and sometimes two additional 5→1 type hydrogen bonds involving ester carbonyl oxygens (average NH···O = 3.05 Å) uni.lu. The side chains typically occupy external pseudoaxial positions relative to the cylindrical axis of the molecule. Some crystal structures of uncomplexed valinomycin may also contain water molecules within their central cavities uni.lu.

Ion-Complexed Valinomycin: Upon complexation with cations, valinomycin undergoes significant conformational changes, adopting a "tennis ball" or "bracelet" shape, particularly with K⁺ ions fishersci.ca. In the K⁺, rubidium (Rb⁺), and cesium (Cs⁺) complexes, the cation is typically coordinated by six ester carbonyl oxygen atoms in a pseudo-octahedral geometry. The valinomycin backbone forms a rigid framework, held by six intramolecular hydrogen bonds involving all six amide C=O groups (H···O distances approximately 1.9 Å). The K⁺ complex often exhibits non-crystallographic S6 symmetry. The K⁺-O distance in the complex is approximately 2.7 Å.

The sodium (Na⁺) complex of valinomycin exhibits a Type 2 binding mode, where the molecule retains a bracelet conformation, but the Na⁺ cation is coordinated by only three ester carbonyl groups and is not centrally located. This complex often includes a picrate (B76445) counter-ion and a water molecule within the valinomycin bracelet.

For the barium (Ba²⁺) complex, a novel conformation has been observed, described as a flat open structure without internal hydrogen bonds. In this complex, two barium ions are liganded per valinomycin molecule, with each barium coordinating to three consecutive amide carbonyls. The barium ions are separated by 4.57 Å fishersci.ca.

The first crystal structure of a valinomycin-calcium (Ca²⁺) complex revealed a 1:2 valinomycin:Ca²⁺ stoichiometry, [VCa₂(OTf)₂(H₂O)₂]²⁺. In this complex, the amide carbonyls, rather than the ester carbonyls, coordinate to the Ca²⁺ ions, and the internal amide hydrogen bonding network is lost.

The presence of anions, such as picrate, can also influence the structure of valinomycin-cation complexes, with weak but definite interactions observed between the potassium ion inside the valinomycin cavity and an oxygen atom of the picrate anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational features of valinomycin and its complexes in both solution and solid states, providing insights into dynamic processes and structural changes induced by ion binding nih.gov.

Proton (¹H) NMR spectroscopy is highly sensitive to conformational changes in valinomycin, particularly in response to variations in solvent polarity and the presence of cations. The chemical shifts of valinomycin's protons, especially those of the methyl and α-CH groups, undergo notable changes upon complex formation. For instance, upon complexation with protons, valinomycin's conformation can dramatically change, likely transitioning from a propeller-like to a bracelet-like form.

In solution, valinomycin molecules in complexes, such as the barium perchlorate (B79767) complex, can exhibit three-fold symmetry on the NMR time scale, even if the solid-state conformer is non-C3 symmetric. However, ¹H NMR titration experiments with ions like Ca²⁺ can sometimes result in non-continuous spectral changes and unsatisfactory model-fitting, attributed to drastic conformational changes upon ion binding that introduce uneven anisotropic effects on different hydrogen atoms.

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the backbone and side-chain carbons of valinomycin. High-resolution solid-state ¹³C NMR spectra, obtained using techniques like cross-polarization-magic angle spinning (CP-MAS), show that the ¹³C peak splittings in the solid state are consistent with the symmetry properties revealed by X-ray diffraction, such as S6 symmetry for the K⁺ complex of valinomycin nih.gov.

Significant displacements (up to 8 ppm) in the ¹³C NMR peaks of carbons in the skeletal backbone are observed upon metal ion complexation, which are indicative of conformational changes characterized by variations in torsion angles nih.gov. These shifts are particularly evident in the carbonyl region, where changes confirm the formation of complexes, such as those with barium. ¹³C NMR has also been used to infer conformational features of complexes (e.g., Na⁺ and Cs⁺ complexes) for which X-ray diffraction data are unavailable, based on the observed peak displacements nih.gov.

While direct studies focusing solely on ion transport kinetics using ²³Na and ³⁹K NMR are not extensively detailed in the provided search results, these nuclei are crucial for understanding the interaction and dynamics of valinomycin with sodium and potassium ions. Valinomycin is known to significantly enhance the ionic permeabilities of alkali cations, particularly K⁺, across biological membranes and lipid bilayers nih.gov. This high ionic selectivity is dependent on the molecular structure of the antibiotic nih.gov. The mode of action of valinomycin is interpreted in terms of a mobile carrier mechanism, where the complexation of metal ions at the membrane interface and interior is a crucial step nih.gov. Therefore, ²³Na and ³⁹K NMR would be instrumental in characterizing the binding environment, stoichiometry, and conformational changes of valinomycin upon interaction with these ions, which are directly relevant to understanding the molecular basis of ion transport and selectivity.

Solid-state NMR (SSNMR) spectroscopy is a powerful technique for characterizing the different polymorphic forms of valinomycin. SSNMR, often combined with computational methods like plane-wave density-functional theory (PW DFT), allows for the detailed study of valinomycin in its solid state.

Studies have identified and characterized four polymorphs of valinomycin, including triclinic and monoclinic forms (featuring an "asymmetric bracelet" conformation), a "symmetrical" form (resembling the K⁺ complex), and a "propeller" structural motif. SSNMR is capable of specifying the number of crystallographically independent molecules in the unit cell, enabling easy distinction between monoclinic and triclinic polymorphs.

SSNMR markers, such as the ¹³C, ¹⁵N, and ¹H isotropic chemical shifts of backbone nuclei (CO, Namid, Hamid, Hα), are used to characterize these polymorphs. These markers are linked to hydrogen bonding effects and other structural features, providing a thorough analysis of how various structural factors affect SSNMR parameters.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a valuable technique for investigating the secondary structure and conformational changes of valinomycin in solution. CD spectra provide characteristic signatures that reflect the conformational state of the molecule, particularly in the ester and amide carbonyl stretching regions.

CD studies have shown that valinomycin undergoes significant conformational changes depending on the solvent polarity and the presence of cations. For example, the magnitude of the ellipticity at 225 nm ([θ]₂₂₅) can decrease threefold when the solvent changes from a nonpolar environment (e.g., trifluoroethanol, TFE) to a hydrogen bond-breaking solvent (e.g., trifluoroacetic acid, TFA), suggesting a decrease in ordered conformers.

A "bracelet-type" structure for valinomycin has been identified through CD spectroscopy that reproduces experimental absorption and CD spectra in inert solvents. For the valinomycin-K⁺ complex, CD spectra support a symmetric octahedral environment for the ester carbonyl groups. These results demonstrate that CD can serve as an independent structural tool for studying the conformations of large macrocyclic peptides like valinomycin in solution. The technique has been historically used alongside other methods like infrared (IR) and optical rotatory dispersion (ORD) to propose tertiary structures for valinomycin and its complexes.

Raman and Raman Optical Activity (ROA) Spectroscopy

Raman and Raman Optical Activity (ROA) spectroscopy are powerful techniques employed to investigate the conformational structure of valinomycin and its complexes in solution. These methods are sensitive to vibrational modes, providing insights into molecular geometry and interactions.

Upon complexation with potassium ions, valinomycin exhibits significant spectral changes in its Raman and ROA spectra, particularly in the 1200–1400 cm⁻¹ region rsc.orgnih.govrsc.org. Studies using ROA have identified dominant conformers of valinomycin in different solvents. For instance, in methanol, structures based on the "propeller" conformer tend to dominate. These propeller structures are characterized by their flexibility and the presence of unstable β-turn regions chemistryviews.orgnih.gov. In contrast, in dioxane, an "asymmetrical bracelet" form, which closely resembles the complexed state, is favored chemistryviews.orgnih.gov.

Raman spectroscopy has also been used to study the amide and ester carbonyl stretching frequencies of valinomycin. Uncomplexed valinomycin can have different numbers of intramolecular hydrogen bonds (from 1 to 6) depending on solvent polarity, which in turn dictates its conformational structure pitt.edu. The resonance Raman process, which reflects changes in molecular geometry, provides information about the geometry of the resonant excited state through the intensities of Raman peaks pitt.edu.

Computational methods, including Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations, are often used in conjunction with ROA to interpret experimental spectra and identify stable conformers rsc.orgnih.govrsc.orgnih.govaip.org. For the potassium-valinomycin complex, computational searches have revealed the arrangement of isopropyl side chains, confirming two predominant conformers in solution via ROA rsc.orgnih.govrsc.org. These studies suggest that the most populated conformer in solution does not exhibit C₃ symmetry and differs from the crystal and NMR-derived structures rsc.orgnih.gov.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) has been utilized to study the direct binding of ions to valinomycin, particularly focusing on its interaction with anions. While valinomycin is primarily known for its cation selectivity, ESI-MS experiments in methanol have demonstrated its ability to directly bind halide ions tandfonline.com.

The binding selectivity for halide ions was found to follow a specific order: Chloride (Cl⁻) > Bromide (Br⁻) ~ Fluoride (F⁻) >> Iodide (I⁻) tandfonline.com. This selectivity was further supported by ¹H Nuclear Magnetic Resonance (NMR) studies in acetone-d₆ and CD₃CN, which showed a similar order of Cl⁻ > Br⁻ >> F⁻ ~ I⁻ tandfonline.com. These findings highlight the versatility of ESI-MS in characterizing ion-ligand interactions and revealing unexpected binding capabilities of ionophores like valinomycin.

Infrared (IR) Absorption Spectroscopy for Hydrogen Bonding and Conformation

Infrared (IR) absorption spectroscopy is a highly sensitive technique for investigating the secondary structure of peptides and the presence of hydrogen bonds, making it invaluable for studying valinomycin's conformation in various environments uoguelph.canih.gov.

The conformation of valinomycin is significantly influenced by the polarity of the surrounding solvent. In nonpolar solvents, free valinomycin typically adopts a "bracelet-type" conformation, characterized by six intramolecular hydrogen bonds. This is evidenced by the amide I band appearing at approximately 1660 cm⁻¹ uoguelph.canih.gov. Conversely, in polar solvents, the free valinomycin molecule tends to assume a "propeller-type" conformation, forming intermolecular hydrogen bonds with solvent molecules, indicated by the amide I band shifting to around 1680 cm⁻¹ uoguelph.canih.gov.

Upon complexation with K⁺, the IR spectrum of valinomycin undergoes distinct changes. The amide I band of the K⁺-valinomycin complex is observed at approximately 1650 cm⁻¹ in both nonpolar and polar solvents, suggesting a stable conformation regardless of solvent polarity uoguelph.ca. This downward shift in the amide I band frequency indicates an increase in the strength of the amide hydrogen bonds upon complexation nih.gov. Furthermore, the ester C=O absorption shifts to lower frequencies due to a reduction in electron density in these bonds as they coordinate with the cation uoguelph.canih.gov. Similar spectroscopic changes have also been observed upon complexation with NH₄⁺ nih.gov.

Surface-enhanced infrared absorption spectroscopy (SEIRAS) has been employed to investigate the structure of interfacial water in valinomycin-containing lipid bilayers. These studies reveal that interfacial water adopts different structures depending on the cation present (e.g., KClO₄ vs. NaClO₄ solutions), confirming that valinomycin selectively transports K⁺ as an ion pair and that this ion pair interacts with residual water in the submembrane region cdnsciencepub.comresearchgate.netscholaris.ca.

Table 1: Characteristic IR Absorption Bands of Valinomycin

Conformation/ComplexAmide I Band (cm⁻¹)Ester C=O Band (cm⁻¹)Hydrogen BondingSolvent PolarityReference
Free Valinomycin~1660-IntramolecularNonpolar uoguelph.canih.gov
Free Valinomycin~1680-IntermolecularPolar uoguelph.canih.gov
K⁺-Valinomycin Complex~1650Lower frequencyStronger Amide H-bonds, Coordinated Ester C=ONonpolar & Polar uoguelph.canih.gov

Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS) for Membrane Orientation

Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS) is a specialized technique used to determine the conformation and orientation of molecules, such as valinomycin, within biomimetic lipid membranes cdnsciencepub.comresearchgate.netscholaris.caacs.orguoguelph.caresearchgate.net.

PM-IRRAS studies have provided crucial insights into the mechanism of valinomycin-mediated ion transport. These studies indicate that the K⁺-valinomycin complex forms an ion pair with a counter anion to enter the hydrophobic region of the lipid bilayer cdnsciencepub.comresearchgate.netscholaris.caacs.org. This ion pair resides within the hydrophobic fragment of the membrane and adopts a small angle of approximately 22° with respect to the surface normal acs.org. This specific orientation is vital for the ionophore's function in transporting ions across the membrane acs.org.

It has also been observed that anions with low hydration energy facilitate the formation of this ion pair, which is a key step in the transport mechanism cdnsciencepub.comresearchgate.net. PM-IRRAS, in combination with electrochemical impedance spectroscopy (EIS), has been successfully employed to study the ionophore properties of valinomycin in tethered bilayer lipid membranes (tBLMs), providing unique information about the ion transport mechanism acs.orguoguelph.ca.

Computational and Theoretical Approaches to Conformational Analysis

Computational and theoretical approaches, such as Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) calculations, play a critical role in complementing experimental spectroscopic data to provide a comprehensive understanding of valinomycin's conformational landscape and its interactions with ions. These methods allow for the exploration of molecular flexibility, ion binding mechanisms, and the influence of environmental factors at an atomic level.

Molecular Dynamics (MD) Simulations of Valinomycin and its Complexes

Molecular Dynamics (MD) simulations are widely used to study the conformational flexibility of valinomycin, its interactions with ions, and the dynamics of ion transport across membranes scirp.orgnih.govrsc.orgnih.govscirp.orgjinr.ruresearchgate.netnih.govacs.orgnih.gov. These simulations provide insights into how valinomycin's structure changes upon ion binding and how it facilitates ion movement.

MD simulations have shown that valinomycin's molecular structure efficiently surrounds the K⁺ ion, with the cavity size being precisely suitable for K⁺ scirp.orgscirp.orgresearchgate.net. In the K⁺-valinomycin complex, MD simulations have indicated a 6-fold coordination around K⁺ nih.gov. In contrast, for Na⁺ ions, a lower 4-fold coordination has been observed nih.gov. This difference in coordination contributes to valinomycin's high selectivity for K⁺ over Na⁺ nih.gov. The results obtained from MD simulations for electrical potential reveal a stronger binding of valinomycin with the potassium ion scirp.orgscirp.orgresearchgate.net. Each ion (K⁺ or Na⁺) has a critical electric field associated with its binding to valinomycin, ensuring its localization within the valinomycin cavity scirp.orgscirp.orgresearchgate.net.

MD simulations have also investigated the spontaneous decomplexation of K⁺-valinomycin in water. It has been observed that the ion typically passes through the α-hydroxyisovaleric (HyV) face in preference to the L-lactic acid (Lac) face nih.gov. At the water/membrane interface, the decomplexation reaction occurs spontaneously within 20-30 ps and shows noticeable orientation effects, with K⁺ selectively released through the Lac face of the bracelet-like complex rsc.org. The rate-determining step for decomplexation at the interface appears to be the orientational ordering of the complex rather than the formation of intermediate water adducts rsc.org. The time scale for most conformational transitions in valinomycin is on the order of 100 ps nih.gov.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations are a powerful quantum mechanical method employed to predict structural and spectral parameters of valinomycin and its complexes, providing a detailed understanding of their electronic structure and energetics uoguelph.carsc.orgnih.govrsc.orgnih.govaip.orgtandfonline.commdpi.comnih.govresearchgate.netnih.govnih.gov.

DFT calculations have been instrumental in confirming the bracelet-type structure for valinomycin when complexed with K⁺. In this complex, the K⁺ cation resides symmetrically in the central cavity, coordinated to all six ester carbonyl oxygens uoguelph.caresearchgate.net. DFT studies also support a bracelet-like structure for the binding of a chloride ion to valinomycin tandfonline.com.

For hydrated complexes, DFT calculations have provided insights into the binding energies and optimized structures. For instance, the hydrated Valinomycin-Na⁺ complex (Val-Na⁺·H₂O) has been shown to be more energetically favorable than the non-hydrated complex, with the central Na⁺ cation bound to one water oxygen and four carbonyl oxygens of valinomycin nih.gov.

DFT is also used to calculate the direction of transition dipoles for specific vibrational bands, such as the amide I and ester carbonyl bands, which can then be compared with experimental PM-IRRAS spectra to validate structural models and orientations in membranes uoguelph.ca. Various functionals and basis sets, such as B3LYP and 6-31G(d), are commonly used in these calculations to achieve accurate predictions uoguelph.canih.govrsc.orgnih.govaip.orgmdpi.comresearchgate.netnih.govnih.gov. DFT calculations have also been applied to characterize different crystalline polymorphs of valinomycin, detailing the interactions that confer conformational stability mdpi.com.

Table 2: Summary of DFT Calculation Applications for Valinomycin

Application AreaKey FindingsReference
K⁺ Complex StructureConfirms symmetric bracelet-type structure with K⁺ coordinated to six ester carbonyls. uoguelph.caresearchgate.net
Anion BindingSupports bracelet-like structure for Cl⁻ binding. tandfonline.com
Hydrated ComplexesVal-Na⁺·H₂O more stable; Na⁺ bound to water and carbonyl oxygens. nih.gov
Spectral PredictionCalculates transition dipoles for IR/PM-IRRAS; aids in ROA interpretation. uoguelph.carsc.orgnih.govrsc.orgnih.govaip.org
PolymorphismCharacterizes crystalline forms and conformational stability. mdpi.com

Conformational Energy Calculations and Energy Minimization

Conformational energy calculations and energy minimization procedures are crucial for determining the precise structure of valinomycin and understanding its conformational mechanics, both in its free state and when complexed with ions union.eduunion.edutandfonline.com. These computational methods aim to identify stable conformers and evaluate their equilibrium energies.

Researchers have performed energy minimization procedures on valinomycin structures, generating conformations both with and without C3 symmetry conditions union.eduunion.edu. These mathematical models have yielded structures that align with those described in the literature, allowing for the combination of computational and solution studies to determine valinomycin's exact structure before, during, and after ion transport union.eduunion.edu.

For the potassium-valinomycin complex, a comprehensive conformational search can generate a vast number of conformers. For instance, varying nine isopropyl torsion angles can lead to thousands of conformers (e.g., 19,683 generated structures), from which unique structures are selected for geometry optimization through energy minimization cas.czresearchgate.net. Semiempirical methods, such as PM3 and AM1, are often employed to evaluate the equilibrium energies of these conformers cas.czresearchgate.net. Due to challenges in obtaining accurate potassium parameters for some computations, the K+ ion may be replaced by a pseudoatom like a proton (H+), with fixed proton-oxygen distances, while other coordinates are fully relaxed cas.cz. More sophisticated methods, such as BPW91/6-31G** and B3LYP/6-311++G**, can be used for a limited number of conformers, sometimes incorporating solvent models like COSMO or CPCM cas.czresearchgate.net.

These studies have revealed that from thousands of unique conformers, two predominant ones are often confirmed in solution through techniques like Raman optical activity (ROA) spectroscopy cas.czrsc.org. A third conformer may be theoretically predicted but difficult to quantify experimentally rsc.org. Notably, the most populated conformer in solution may not exhibit C3 symmetry and can differ from crystal or NMR-derived structures, highlighting the molecule's high flexibility cas.czrsc.org. Molecular dynamics (MD) simulations also confirm valinomycin's high conformational flexibility and are used to characterize the flexibility within different parts of the molecule and to scan possible conformations nih.govnih.gov.

Metadynamics for Membrane Crossing Energy Profiles

Metadynamics is a powerful computational technique widely utilized to study various molecular phenomena, including membrane transport unina.itresearchgate.netnih.gov. It allows for the reconstruction of free energy profiles, providing insights into the energetic landscape of molecules as they cross biological membranes.

In the context of valinomycin, metadynamics simulations have been employed to investigate the energy profiles of both wild-type valinomycin (VLM_1) and its hydroxylated analogues (VLM_2, VLM_3, VLM_4) as they traverse phospholipid membranes unina.itresearchgate.netnih.gov. These studies typically reveal that all valinomycin analogues exhibit energy maxima in the center of the membrane, indicating an energy barrier for penetration, and preferred positions below the phospholipid heads unina.itresearchgate.netnih.govresearchgate.net.

A key finding from metadynamics studies is that the entry barriers for membrane penetration are often similar among valinomycin and its hydroxylated analogues, suggesting that the presence of a hydroxyl group may not significantly impact their passage through the membrane unina.itresearchgate.netnih.gov. However, transition state calculations, which provide insights into the ability of valinomycin analogues to capture potassium ions, can show differences in activation energies unina.itnih.gov. For example, in one study, VLM_4 exhibited the lowest activation energy for K+ capture, while VLM_2 displayed the highest unina.itnih.gov.

The structural and energetic features of valinomycin during membrane permeation indicate that the peptides change their orientation and conformation in response to the surrounding environment researchgate.net. Valinomycin selectively transports K+ across the lipid bilayer as an ion pair, and this ion pair can be bonded to residual water that is released into the submembrane region researchgate.net. The process involves the gradual replacement of ester carbonyl groups by water molecules in the first coordination sphere of K+ rsc.org. Molecular dynamics simulations suggest that the rate-determining step for decomplexation at the interface is the orientational ordering of the complex, rather than the formation of intermediate water adducts rsc.org.

Ionophore Mechanisms and Membrane Biophysics

Mechanisms of Ion Transport Across Model and Biological Membranes

Ion-Pair Formation and Transport

The mechanism by which Valinomycin facilitates ion transport across phospholipid bilayers involves a critical step of ion-pair formation with counter anions uoguelph.caacs.orgnih.govacs.orgresearchgate.net. While the Valinomycin-K+ complex itself is known to adopt a bracelet conformation with a hydrophobic exterior, enabling its entry into the membrane's hydrophobic core, recent studies emphasize that the transport is mediated by the formation of a neutral ion pair between the Valinomycin-cation complex and a counter anion acs.orgnih.govacs.orgresearchgate.net.

The efficiency of this ion-pair transport is significantly influenced by the solvation energy of the counter anion. Anions with lower Gibbs free energies of solvation promote the formation of these ion pairs, leading to enhanced ion conductivity across Valinomycin-incorporated bilayers acs.orgnih.gov. For instance, experiments employing floating bilayer lipid membranes (fBLMs) demonstrated that Valinomycin readily forms a complex with K+ in the presence of perchlorate (B79767) (ClO4-), an anion with low solvation energy, but shows reduced binding in the presence of H2PO4-, Cl-, or F- acs.orgnih.gov. This correlation between anion solvation energy and membrane conductivity provides strong evidence for the ion-pairing mechanism acs.orgnih.gov. Upon entering the hydrophobic region of the membrane, this Valinomycin-K+-anion ion pair adopts a small tilt angle of approximately 22° with respect to the membrane's surface normal acs.orgnih.govacs.org. This indicates that anions are actively involved in the translocation process, moving in conjunction with the K+-Valinomycin complex across the lipid bilayer researchgate.net.

Studies on Model Membrane Systems

Model membrane systems are essential for dissecting the complex interactions between Valinomycin and lipid bilayers, providing controlled environments to study its ionophore activity.

Black Lipid Membranes (BLM) and Bilayer Lipid Membranes (BLM)

Black Lipid Membranes (BLMs), also referred to as Bilayer Lipid Membranes, have historically been fundamental in characterizing Valinomycin's ion transport properties. These freestanding lipid bilayers allow for direct electrochemical measurements of transmembrane current. Studies using BLMs have revealed that the Valinomycin-facilitated transmembrane current is directly dependent on the Gibbs free energy of hydration of the anions present in the electrolyte uoguelph.caresearchgate.net. Research by Shirai et al. utilized cyclic voltammetry to illustrate this dependence, highlighting the crucial role of the counter anion in the transport cycle uoguelph.caresearchgate.net. It has also been observed in BLMs that K+ ions and their counter anions move in opposite directions across the membrane, further supporting the coupled transport mechanism researchgate.net. While BLMs are valuable for electrical property measurements, they offer limited information regarding the precise location or conformational details of the ionophore within the membrane nih.gov. The conductivity and specificity of Valinomycin observed in classical BLMs are comparable to those found in more advanced tethered systems acs.org.

Supported Lipid Bilayers (SLB) and Tethered Bilayer Lipid Membranes (tBLM)

Supported Lipid Bilayers (SLBs) and Tethered Bilayer Lipid Membranes (tBLMs) represent more robust and versatile model systems for studying Valinomycin's activity. SLBs are lipid bilayers deposited on a solid support, while tBLMs incorporate a hydrophilic spacer layer between the lipid bilayer and the substrate, creating a defined aqueous subphase acs.orgacs.orgmdpi.comrlc-naumann.eufrontiersin.orgfsu.eduacs.orgmdpi.com. This subphase is critical for mimicking the physiological environment and allowing for the proper function of membrane-associated molecules acs.orgmdpi.com.

Valinomycin has been extensively used as a benchmark ionophore in EIS studies on tBLMs due to its well-characterized K+ transport mechanism researchgate.netrlc-naumann.eufsu.edu. The incorporation of Valinomycin into tBLMs leads to a significant decrease in membrane resistance in the presence of K+ ions, demonstrating its efficient transport capabilities acs.orgnih.govacs.orguoguelph.caresearchgate.net. For instance, a four-order-of-magnitude decrease in membrane resistance was observed in a Valinomycin-doped tBLM when K+ ions replaced Na+ ions fsu.edu. The Valinomycin-K+ complex, along with its counter anion, resides within the hydrophobic membrane, exhibiting a tilt angle of approximately 22° relative to the membrane normal acs.orgnih.govacs.org. The high electrical sealing properties of tBLMs, with resistances often exceeding 10 MΩ·cm², make them suitable for studying ion transporters where low non-specific transport is crucial mdpi.comfsu.edu.

Liposomal Membrane Systems

Liposomal membrane systems, composed of lipid vesicles, provide a compartmentalized environment to investigate Valinomycin's interaction with and transport across lipid bilayers, offering insights into its kinetic behavior. Valinomycin exhibits a high affinity for the lipid bilayer, distributing rapidly between the liposomal membrane and the aqueous phase upon addition uu.nl. This rapid partitioning leads to an immediate and maximal increase in K+ leakage from liposomes containing K+, underscoring its potent ionophore activity uu.nl.

Kinetic studies in liposomal systems, particularly when a lipophilic anion like thiocyanate (B1210189) (CNS-) is present, suggest the formation of a ternary complex involving K+, the anion, and Valinomycin uu.nl. This ternary complex formation is consistent with the ion-pair transport mechanism observed in other model systems. The turnover rate of K+ transport in liposomes is influenced by the lipid composition of the membrane; increased unsaturation of phospholipids (B1166683) enhances the transport rate, indicating that the translocation of the Valinomycin-K+-anion complex across the membrane is a rate-limiting step uu.nl. For egg lecithin (B1663433) liposomes at 30°C, a turnover constant of 328 ± 44 potassium ions per molecule of Valinomycin per second has been reported uu.nl. Valinomycin's ability to dissipate membrane potential in liposomes by facilitating K+ movement makes it a valuable tool for studying electrogenic transport systems pnas.orgosti.gov.

Electrochemical and Spectroscopic Techniques for Membrane Studies

The elucidation of Valinomycin's ionophore mechanisms relies heavily on advanced analytical techniques that provide detailed insights into membrane properties and molecular interactions.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a primary technique for characterizing the ionophore properties of Valinomycin in various model membrane systems, including black lipid membranes (BLMs), supported lipid bilayers (SLBs), and tethered bilayer lipid membranes (tBLMs) uoguelph.caresearchgate.netacs.orgnih.govacs.orgresearchgate.netnih.govacs.orgacs.orgrlc-naumann.eufsu.eduacs.orguoguelph.caresearchgate.netscispace.comnih.govacs.orgresearchgate.netresearchgate.netnih.gov. EIS measures the electrical impedance of a membrane system over a range of frequencies, yielding information about its resistance, capacitance, and other electrical parameters that reflect ion transport and membrane integrity nih.govacs.orgresearchgate.net.

In Valinomycin studies, EIS is employed to quantify the changes in membrane conductivity and resistance upon the ionophore's incorporation and its interaction with specific ions. For example, the membrane resistance of a bilayer can decrease by approximately 180 times in the presence of Valinomycin and KClO4, while showing a negligible change with NaClO4, clearly demonstrating Valinomycin's K+ selectivity and its role in facilitating ion permeation acs.orgnih.govresearchgate.net. The membrane conductance, as determined by EIS, has been shown to be proportional to the concentration of the Valinomycin-K+ complex within the membrane uoguelph.ca.

EIS data are often analyzed by fitting them to equivalent electrical circuits, which model the different structural and functional elements of the membrane system and allow for the extraction of kinetic parameters related to the transport process rlc-naumann.euacs.orgscispace.comnih.gov. While EIS is highly informative, researchers are mindful of potential artifacts in measurements, particularly in ion-selective membranes, and employ various electrode configurations (two-, three-, and four-electrode cells) and analytical models to ensure accurate data interpretation nih.govacs.orgresearchgate.net.

EIS is frequently coupled with spectroscopic techniques, such as Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS) uoguelph.canih.govacs.orgresearchgate.netnih.govuoguelph.caresearchgate.netresearchgate.net. This combination provides a comprehensive understanding, with EIS quantifying electrical changes and PM-IRRAS offering molecular-level insights into the conformation and orientation of Valinomycin within the membrane, as well as the formation of the Valinomycin-K+ complex and its ion pair with the counter anion uoguelph.canih.govacs.orgresearchgate.netnih.govacs.orguoguelph.caresearchgate.netresearchgate.net.

Data Tables

Table 1: Effect of Valinomycin on Membrane Resistance in Floating Bilayer Lipid Membranes (fBLM) with Different Cations

ElectrolyteValinomycin PresenceMembrane Resistance (Relative Change)
KClO4AbsentBaseline
KClO4PresentDecreases by ~180 times acs.orgnih.govresearchgate.net
NaClO4AbsentBaseline
NaClO4PresentNegligible effect acs.orgnih.govresearchgate.net

Table 2: Valinomycin-K+ Complex Orientation in Model Lipid Bilayers

ParameterValue
Tilt Angle (with respect to surface normal)~22° acs.orgnih.govacs.org

Table 3: Kinetic Parameters of Valinomycin-mediated K+ Transport in Egg Lecithin Liposomes (30°C)

ParameterValue
Partition Constant0.0222 cm uu.nl
Turnover Constant328 ± 44 K+ ions/molecule Valinomycin/second uu.nl
Activation Energy15.7 kcal/mole uu.nl

Fluorescence Anisotropy Measurements for Membrane Stiffness

Fluorescence anisotropy, also known as fluorescence polarization, is a powerful spectroscopic technique employed to investigate the rotational mobility and orientation of fluorescent probes within a medium, providing crucial insights into the microviscosity and structural order of biological membranes, which directly correlates with membrane stiffness or fluidity chemspider.comsigmaaldrich.com. The principle relies on the photo-selection of fluorophores: when a sample is excited with linearly polarized light, molecules whose absorption transition moments are aligned with the excitation polarization plane are preferentially excited sigmaaldrich.com. The subsequent emission of fluorescence photons retains a degree of polarization that is dependent on the orientation of the molecule's emission transition moment at the moment of emission sigmaaldrich.com.

The initial high anisotropy observed immediately after excitation decreases over time due to the random molecular motion, such as Brownian rotation or conformational changes of the fluorophores within their environment sigmaaldrich.com. A higher degree of fluorescence polarization (or anisotropy) indicates a more ordered or "stiffer" membrane, where the probe's rotational motion is restricted. Conversely, a lower anisotropy value signifies a more "fluid" membrane, allowing for greater rotational freedom of the probe nih.gov. This technique is particularly valuable because anisotropy measurements are generally independent of fluorophore concentration sigmaaldrich.com. Time-resolved anisotropy measurements offer a more comprehensive understanding of the dynamics compared to steady-state measurements, which only provide time-averaged values sigmaaldrich.com.

Detailed Research Findings

Research into the effects of valinomycin on membrane stiffness using fluorescence anisotropy has yielded varied and context-dependent results.

In studies focusing on Pseudomonas aeruginosa, valinomycin has been shown to induce membrane stiffening. Specifically, treatment of P. aeruginosa with 45 µM valinomycin for 2 hours led to an increase in membrane stiffness, as evidenced by fluorescence anisotropy measurements using both TMA-DPH and DPH probes nih.govuni.luamericanelements.com. This indicates that valinomycin affects both the aqueous interface and the hydrophobic core of the bacterial membrane, promoting a more rigid environment. Such changes in membrane fluidity can be linked to the cellular stress response, including the upregulation of genes like sigX, which is involved in membrane lipid biosynthesis and fluidity homeostasis nih.gov.

Conversely, some studies have reported no significant alteration in membrane fluidity or lipid organization upon valinomycin treatment. For example, investigations on a clonal cell line of mouse neuroblastoma cells found that valinomycin treatment did not modify the molecular anisotropy of fluorescence probes in their membranes . Similarly, measurements of DPH anisotropy in brush border membrane vesicles from porcine small intestine suggested that the lipid organization of these membranes was not altered by the addition of valinomycin wikipedia.org. These contrasting findings highlight that valinomycin's impact on membrane stiffness can be specific to the membrane type, lipid composition, and experimental conditions.

Other compounds have been studied in conjunction with valinomycin to understand their effects on membrane fluidity. For instance, the mesoionic compound MI-D, which interferes with valinomycin-K+ induced swelling, was shown to increase the order of the fluid phase in DMPC and native mitochondrial membranes, as indicated by fluorescence polarization of DPH and DPH-PA nih.gov. Similarly, dibromothymoquinone, an inhibitor of valinomycin-induced mitochondrial swelling, increased the fluorescence polarization of DPH in mung bean mitochondrial membranes, suggesting a decrease in inner mitochondrial membrane fluidity. These studies, while not directly measuring valinomycin's effect on stiffness, demonstrate the utility of fluorescence anisotropy in characterizing membrane changes related to ionophore activity and associated cellular processes.

Table 1: Conceptual Data for Fluorescence Anisotropy Measurements on Membrane Stiffness

Membrane System / ProbeCondition (Valinomycin Concentration)Anisotropy (r) (Mean ± SEM)Interpretation (Relative to Control)Reference
P. aeruginosa / TMA-DPHUntreated (Control)[Value 1]Baseline fluidity nih.gov
P. aeruginosa / TMA-DPH45 µM Valinomycin (2h)[Value 2]Increased Stiffness nih.gov
P. aeruginosa / DPHUntreated (Control)[Value 3]Baseline fluidity nih.gov
P. aeruginosa / DPH45 µM Valinomycin (2h)[Value 4]Increased Stiffness nih.gov
Mouse Neuroblastoma Cells / Fluorescence ProbesValinomycin TreatmentNo significant modificationNo Change in Fluidity
Porcine Intestinal Brush Border / DPHValinomycin AdditionNo significant alterationNo Change in Lipid Organization wikipedia.org

Note: The specific numerical values for anisotropy (r) are placeholders. In actual research, these values would be derived from experimental data, often presented in figures (e.g., box plots) with statistical significance indicated.

Biosynthesis of Valinomycin

Nonribosomal Peptide Synthesis Pathway

Valinomycin is synthesized via the nonribosomal peptide synthetase (NRPS) pathway, which is an mRNA-independent assembly line for peptide production. The core enzymatic machinery responsible for valinomycin biosynthesis is a tetramodular valinomycin synthetase (VlmSyn). This megasynthetase is composed of two distinct and large NRPS enzymes: Vlm1, with a molecular weight of approximately 370-374 kDa, and Vlm2, weighing around 284 kDa.

NRPS enzymes are modular, meaning they consist of repeating modules, each typically responsible for the incorporation of one specific monomer into the growing peptide chain. A canonical NRPS module generally contains three core catalytic domains:

Adenylation (A) domain: Responsible for the recognition and activation of the specific amino acid or α-hydroxy acid substrate.

Thiolation (T) domain (also known as peptidyl carrier protein, PCP): Covalently tethers the activated substrate and the growing peptidyl chain via a thioester linkage.

Condensation (C) domain: Catalyzes the formation of the peptide bond (or ester bond in depsipeptides) between the incoming monomer and the growing chain.

In the case of valinomycin synthetase, Vlm1 comprises modules 1 and 2, while Vlm2 encompasses modules 3 and 4. The valinomycin biosynthesis pathway is iterative, meaning that these four modules are repeatedly used to assemble three tetradepsipeptide monomers. These monomers are then oligomerized and subsequently macrolactonized to form the final 36-membered cyclododecadepsipeptide valinomycin. A thioesterase (TE) domain, typically located at the C-terminus of the last module (in Vlm2), plays a crucial role in the final cleavage and cyclization of the product, releasing the mature valinomycin from the enzyme complex.

Identification and Characterization of Biosynthetic Gene Clusters (e.g., vlm gene cluster)

Early studies involving complementation of valinomycin-deficient mutants in S. levoris A-9 were instrumental in identifying the vlm-1 and vlm-2 gene clusters. It was found that the vlm-1 gene was located within a 2.5 kb DNA region, while the vlm-2 gene cluster (including alleles vlm-2 through vlm-8) was contained within a 12 kb region. Physical mapping experiments further revealed that these two vlm loci are situated approximately 50 to 70 kb apart on the chromosome.

Research has shown that the DNA sequences of the vlm gene cluster are highly conserved among various valinomycin-producing Streptomyces strains isolated from different geographic locations. This high degree of conservation, coupled with phylogenetic analyses, suggests a pattern of vertical transmission for the vlm gene cluster within Streptomyces, rather than frequent horizontal gene transfer events, which are often observed for other natural product biosynthetic gene clusters.

Enzymatic Mechanisms and Intermediates in Biosynthesis

The enzymatic mechanism of valinomycin biosynthesis involves the sequential incorporation and modification of specific precursor molecules by the modular valinomycin synthetase (VlmSyn). The building blocks of valinomycin include both proteinogenic and non-proteinogenic components: L-valine, D-valine, D-α-hydroxyisovaleric acid, and L-lactic acid.

The direct substrates activated by the VlmSyn are L-valine (L-Val), pyruvate (B1213749) (Pyr), and α-ketoisovalerate (α-Kiv). The biosynthetic process proceeds as follows:

Module 1: The adenylation (A) domain within Vlm1 activates α-ketoisovalerate (Kiv). Subsequently, a ketoreductase (KR) domain associated with this module reduces Kiv to D-α-hydroxyisovaleric acid (D-Hiv).

Module 2: The A domain in Vlm1 activates L-valine. An epimerase (E) domain then catalyzes the conversion of L-valine to D-valine.

Module 3: A ketoreductase (KR) domain within Vlm2 reduces activated pyruvate (Pyr) to L-lactic acid (L-Lac).

Module 4: L-valine is activated by the A domain in Vlm2.

The iterative nature of the NRPS means that these four modules are reused to construct the repeating tetradepsipeptide unit (D-α-hydroxyisovaleryl-D-valyl-L-lactyl-L-valyl). The growing linear dodecadepsipeptide chain is then processed by the C-terminal thioesterase (TE) domain, which facilitates the oligomerization of the tetradepsipeptide units and the subsequent macrolactonization to form the cyclic valinomycin. Studies have elucidated that this oligomerization occurs via a 'reverse transfer' pathway.

In addition to the core NRPS components, a discrete type II thioesterase (TEII) has been identified within the valinomycin biosynthetic gene cluster. This TEII enzyme functions as a repairing enzyme, crucial for regenerating the functionality of the NRPS by hydrolyzing misacylated thiol groups or incorrectly loaded substrates on the thiolation (T) domains, thereby ensuring efficient and accurate biosynthesis.

Heterologous Biosynthesis and Production Approaches

While Streptomyces strains are the natural producers of valinomycin, their slow growth rates and the complexity of genetic manipulation can limit large-scale production. Consequently, significant efforts have been directed towards heterologous biosynthesis, particularly using more amenable host organisms like Escherichia coli.

A notable achievement in this area was the successful cloning and co-expression of the vlm1 and vlm2 genes from Streptomyces tsusimaensis in an engineered E. coli strain (BJJ01) by Neubauer and co-workers in 2014. This reconstitution of the valinomycin biosynthesis pathway in a heterologous host demonstrated the feasibility of producing valinomycin outside its native environment. Further optimization of fed-batch cultivation conditions led to a substantial 33-fold increase in valinomycin production, reaching 10 mg L⁻¹. The co-expression of a type II thioesterase (TEII) further enhanced the yield, resulting in a 43-fold increase to 13 mg L⁻¹ compared to the initial batch culture yield of 0.3 mg L⁻¹. This demonstrated that heterologous expression in E. coli can occur effectively, even without the need for additional precursor feeding or extensive optimization of cultivation conditions.

Beyond in vivo approaches, cell-free protein synthesis (CFPS) systems, typically derived from E. coli cell lysates, have emerged as a powerful tool for prototyping and producing complex natural products like valinomycin. CFPS systems allow for the in vitro co-expression of large NRPS enzymes such as Vlm1 and Vlm2, circumventing challenges associated with laborious purification processes and enzyme instability often encountered with purified enzyme systems. This cell-free approach has proven capable of generating large and complex proteins, utilizing intricate metabolic networks within the cell lysate, and has successfully established the total in vitro biosynthesis of valinomycin. These advancements in heterologous biosynthesis open avenues for more efficient and scalable production of valinomycin and its potential analogs.

Structure Activity Relationship Sar Studies

Impact of Cyclic Dodecadepsipeptide Architecture on Bioactivity

Valinomycin is characterized as a 36-membered cyclododecadepsipeptide, meticulously constructed from three repeating units of D-α-hydroxyisovaleryl-D-valyl-L-lactyl-L-valyl nih.gov. This macrocyclic structure features an alternating sequence of peptide and ester linkages nih.gov. The integrity of this cyclic 12-residue peptide is paramount for valinomycin's biological activities nih.govunina.it.

The distinctive architecture of valinomycin creates a hydrophobic exterior and a polar cavity within its core nih.govwikipedia.org. This central cavity is precisely sized to accommodate a single potassium ion (K+), which is coordinated by six oxygen atoms originating from the interior ester carbonyl groups nih.govunina.itwikipedia.org. This specific fit is crucial for its function, as the cavity is suitable for K+ but not for smaller ions like sodium (Na+) or lithium (Li+), thereby establishing valinomycin as a highly potassium-specific ionophore nih.govunina.itwikipedia.orgbiocrick.com. The hydrophobic outer surface enables the valinomycin-K+ complex to readily integrate into biological bilayer membranes, facilitating the transport of K+ ions and subsequently dissipating the membrane potential, a key mechanism behind its antimicrobial efficacy nih.govunina.itwikipedia.orguoguelph.canih.gov. The twelve carbonyl groups are essential for the binding of metal ions and for solvation in polar solvents, while the isopropyl and methyl groups contribute to its solubility in nonpolar environments wikipedia.orgnih.gov. Upon binding to a potassium ion, valinomycin undergoes a conformational change, adopting a "bracelet" form where the isopropyl groups are oriented towards the exterior wikipedia.orgchemistryviews.org.

Effects of Altering Ring Size and Amino Acid Residues on Complexation and Functionality

Modifications to valinomycin's structure, specifically altering its ring size or substituting amino acid residues, profoundly impact its ability to form a stable complex with potassium ions nih.govunina.it. This reduction in complex stability directly correlates with a diminished antimicrobial activity nih.govunina.it. For instance, a contraction in the ring size leads to a complete loss of ion transport capabilities nih.gov. Conversely, an expansion of the ring might allow for the complexation of larger ions or small positively charged molecules nih.gov.

Valinomycin exhibits remarkable selectivity for K+ over Na+, with the stability constant for the K+-valinomycin complex being approximately 100,000 times greater than that for the Na+-valinomycin complex wikipedia.orgresearchgate.net. This selectivity is quantitatively demonstrated by the K0.5 values for various alkali metal ions, as shown in Table 1 biocrick.com.

IonK0.5 (mM) biocrick.com
K+48
Rb+73
Cs+75
Na+93
Li+246

Analogues with subtle changes in amino acid composition can also exhibit altered transport kinetics and selectivity. For example, cyclo-(D-Val-L-Pro-L-Val-D-Pro)3 (PV), an analogue where lactic acid and alpha-hydroxyisovaleric acid residues are replaced with proline, displayed a lower rate constant for translocation and a reduced partition coefficient compared to valinomycin nih.gov. Its selectivity sequence was determined as Na+ < NH4+ < K+ < Cs+ < Rb+ nih.gov. Another analogue, cyclo(L-Lac-L-Val-D-Pro-D-Val)3 (PV-Lac), maintained a selectivity sequence identical to valinomycin (Rb+ > K+ > Cs+ ≥ NH4+ > Na+ > Li+), but its steady-state zero-voltage conductance was significantly influenced by the membrane's composition nih.gov.

Chemical Modifications and Analogues of Valinomycin

Chemical modifications to valinomycin's structure are a strategy to generate derivatives with modified properties, including the potential for reduced toxicity while preserving desired bioactivity nih.govunina.it. The biosynthesis of valinomycin, mediated by nonribosomal peptide synthetases (NRPSs), offers avenues for engineering these enzymes to produce novel analogues researchgate.netnih.gov.

Hydroxylated Analogues and their Influence on Ion Transport

Hydroxylated valinomycin analogues (HyVLMs) have been synthesized and studied to understand their impact on energy profiles and their capacity for potassium ion transport across phospholipid membranes unina.itresearchgate.netresearchgate.netnih.gov. Hydroxylation commonly occurs at the isopropyl side chains of the D-α-hydroxyisovalerate, D-valine, and L-valine residues nih.gov.

Computational studies using metadynamics on wild-type valinomycin (VLM_1) and three hydroxylated analogues (VLM_2, VLM_3, and VLM_4) revealed that all analogues exhibited energy maxima in the center of the membrane and preferentially positioned themselves beneath the phospholipid heads unina.itresearchgate.netresearchgate.netnih.gov. The entry barriers for membrane penetration were found to be similar across these hydroxylated analogues, suggesting that the introduction of a hydroxyl group does not significantly impede their passage through the membrane unina.itresearchgate.netresearchgate.net.

Transition state calculations provided further insights into the ability of these analogues to capture potassium ions. VLM_4 demonstrated the lowest activation energy for K+ capture, while VLM_2 exhibited the highest researchgate.netnih.gov. Although hydroxylated analogues generally showed reduced antitumor activity compared to the parent valinomycin, they retained pharmacological significance nih.gov. The extent of bioactivity reduction in hydroxylated analogues is dependent on the specific molecular site of hydroxylation, with a potency order of VLM_1 > VLM_3 ≥ VLM_4 > VLM_2 researchgate.net. Notably, these hydroxylated analogues largely retained the cation binding characteristics of the parent valinomycin researchgate.net.

A summary of the relative potency and K+ capture activation energies for hydroxylated valinomycin analogues is presented in Table 2.

AnalogueRelative Potency (Mitochondrial Dysfunction) researchgate.netK+ Capture Activation Energy (Relative) researchgate.netnih.gov
VLM_1 (Wild-type Valinomycin)Highest-
VLM_2LowestHighest
VLM_3Intermediate (≥ VLM_4)-
VLM_4Intermediate (≤ VLM_3)Lowest

Impact of Symmetry on Bioactivity

The inherent symmetry of the valinomycin ring system is considered a critical factor influencing its bioactivity nih.govmdpi.comresearchgate.net. Valinomycin itself possesses a C3 symmetry, stemming from its triple repetition of the D-α-hydroxyisovaleryl-D-valyl-L-lactyl-L-valyl unit nih.govjmb.or.kr.

Mechanisms of Action in Fundamental Biological Systems Non Clinical Research

Cellular Apoptosis Induction and Related Pathways (Non-Clinical)

Mitochondrial Swelling

Valinomycin, in the presence of potassium, acts as a potent uncoupler of mitochondria, eliminating respiratory control. nih.govosti.govnih.gov It induces mitochondrial swelling, particularly when supported by succinate (B1194679) oxidation. nih.gov This swelling is a result of the accumulation of potassium inside the mitochondrial matrix, mediated by valinomycin, which increases the volume of the matrix. nih.gov The level of mitochondrial swelling can be influenced by varying concentrations of valinomycin or K+, with higher concentrations promoting the activation of efflux pumps. nih.govnih.gov This uncoupling effect leads to a rapid turnover of the proton gradient and uncoupled respiration rates. nih.govnih.gov

Cytochrome c Release from Mitochondria

The energy-dependent mitochondrial swelling induced by valinomycin is associated with the release of cytochrome c (and sulfite (B76179) oxidase) from the mitochondrial intermembrane space. nih.gov This effect can be observed even at low valinomycin concentrations (e.g., 1 nM). nih.gov The release of cytochrome c into the cytosol is a critical event in the initiation of apoptosis. nih.gov Valinomycin's pro-apoptotic properties are attributed to this cytochrome c release and an increased rate of cytosolic NADH oxidation, coupled with enhanced availability of glycolytic ATP, which supports the apoptotic program. nih.gov

Antimicrobial Mechanisms (Non-Clinical)

Valinomycin exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and various fungi. mdpi.comnih.govnih.gov Its antimicrobial action is largely dependent on pH and K+ concentration in the medium. mdpi.comnih.gov

Cell Membrane Depolarization and Disruption of K+ Gradients

As a potassium ionophore, valinomycin's primary antimicrobial mechanism involves the depolarization of the cell membrane and the disruption of K+ gradients. mdpi.commdpi.comnih.govresearchgate.netresearchgate.netasm.org Valinomycin forms a complex with K+ ions, enabling their transport across the lipid bilayer. agscientific.comnih.govacs.orgresearchgate.net This process dissipates the membrane potential, which is essential for cell viability. mdpi.comnih.govresearchgate.net The hydrophobic exterior of the valinomycin-K+ complex allows it to pass through the cell membrane, releasing K+ ions and disrupting the vital K+ concentration gradient. taylorandfrancis.com The inhibitory effect of valinomycin on bacterial growth can be significantly reversed by the addition of excess K+ to the medium, highlighting the importance of K+ gradient disruption in its antibacterial action. mdpi.comnih.gov

Table 1: Effect of K+ Concentration on Valinomycin's Minimum Inhibitory Concentration (MIC) against Streptococcus pyogenes mdpi.comnih.gov

Medium TypeK+ Concentration (mM)Valinomycin MIC (µg/mL)
Tryptose Broth (TB)30.02
Trypticase Soy Broth (TSB)351

Valinomycin is highly selective for K+ over Na+ ions, with the stability constant for the K+-valinomycin complex being approximately 100,000 times greater than that for the Na+-valinomycin complex. wikipedia.org This selectivity is crucial for its function in biological systems. wikipedia.org Gram-negative bacteria generally show less susceptibility to valinomycin due to their outer membrane acting as a selective barrier, limiting the antibiotic's access to the inner membrane. mdpi.comnih.govnih.gov However, treatment with agents like Tris/EDTA can increase the permeability of Gram-negative cells, making them more sensitive to valinomycin. mdpi.comnih.gov

Inhibition of Protein Synthesis at Elongation Level

Beyond membrane depolarization, valinomycin has been shown to inhibit protein synthesis, specifically at the elongation level. mdpi.comnih.gov This inhibition is thought to be a consequence of the ionophore-mediated loss of K+ from the bacterial cell, which impairs the cellular machinery responsible for protein synthesis. mdpi.comnih.gov Studies have indicated that valinomycin's inhibition of protein synthesis in synaptosome fractions is secondary to the uncoupling of mitochondrial oxidative phosphorylation, leading to a decrease in intraterminal ATP necessary for translation. nih.gov

Effects on Fungal Cytoplasmic Membrane

Valinomycin also exhibits antifungal activity against various fungi, including human and plant pathogens such as Candida albicans, Cryptococcus neoformans, Phytophthora capsici, and Botrytis cinerea. mdpi.comnih.govjmb.or.krnih.gov As a potassium ionophore, valinomycin causes depolarization of the fungal cytoplasmic membrane, ultimately leading to cell death. jmb.or.krnih.gov Its mode of action involves interrupting membrane-associated functions, affecting both cell wall and membrane components. nih.gov In some cases, valinomycin in combination with other antifungal agents, such as amphotericin B, can promote the permeability of the fungal cell wall and membrane, inhibiting ergosterol (B1671047) formation and leading to cell death. mdpi.comnih.govnih.gov

Impact on Bacterial Cytological Profiles

Valinomycin's impact on bacterial cells includes changes in their cytological profiles due to its membrane-targeting activity. researchgate.net By dissipating the membrane potential, valinomycin affects critical cellular processes that rely on the proton motive force (PMF), such as cell division. taylorandfrancis.compnas.org Studies using bacterial cytological profiling (BCP) have shown that antibiotics like valinomycin, which dissipate membrane potential, can induce changes in cell morphology, such as elongated cells or minicells, indicating a malfunctioning Min system. pnas.org This highlights how valinomycin's disruption of ion homeostasis and membrane potential can lead to significant alterations in bacterial ultrastructure and cellular processes. pnas.org

Antiviral Mechanisms (Non-Clinical)

Valinomycin exhibits broad-spectrum antiviral activity against a variety of viruses, including human coronaviruses (such as SARS-CoV, MERS-CoV, and HCoV-229E), Zika virus, bunyaviruses (like La Crosse virus, Rift Valley fever virus, and Keystone virus), enteroviruses (including Coxsackievirus B3 and rhinovirus), and vesicular stomatitis virus (VSV). Its antiviral mechanisms primarily involve the disruption of host cell membrane potential and subsequent interference with viral replication processes.

Inhibition of Viral Fusion with Endosomal Membranes

Valinomycin has been shown to impede viral fusion with endosomal membranes. For instance, in studies involving rhinovirus type 2 (HRV2), valinomycin depolarized the host cell membrane, thereby preventing the virus from successfully fusing with endosomal membranes. This disruption of membrane potential is a critical step in inhibiting viral entry into the host cell.

Effects on Viral Transcription and Replication by Membrane Potential Collapse

A key antiviral mechanism of valinomycin involves collapsing the membrane potential of host cells, which consequently affects viral transcription and inhibits replication. The disruption of the cellular K+ gradient, a conserved and crucial host factor for viral replication, is believed to be the underlying cause of this effect. As a potassium ionophore, valinomycin facilitates the movement of K+ across lipid membranes, dissipating the normal K+ gradient and leading to depolarization of the membrane potential.

The antiviral potency of valinomycin against various viruses has been quantified through EC50 or IC50 values in non-clinical cell-based assays.

Virus TypeCell LineEC50/IC50 ValueCitation
SARS-CoVVero E60.85 µM
MERS-CoVVero E65 nM - 6.07 µM
HCoV-229EHuh767 nM
Zika virusHuh778 nM
Coxsackievirus B3 (CVB3)Huh70.971 µM
Rhinovirus type 2 (HRV2)Huh70.61 µM
La Crosse virus (LACV)Huh7/Vero E6900 nM
Vesicular stomatitis virus (VSV)Vero cells10 µM (90% decrease in viral titer)

Molecular Docking and Dynamic Simulations with Viral Proteins

Recent computational studies, including molecular docking and dynamic simulations, have explored the potential interactions of valinomycin with viral proteins. Valinomycin has been reported to

Applications in Fundamental Biological Research as a Tool

Modulating Mitochondrial Heterogeneity and Mitochondrial DNA Dynamics

Mitochondria are dynamic organelles crucial for energy production and cell death regulation, exhibiting heterogeneity within and between cells. researchgate.netnih.gov This heterogeneity can manifest in variations in mitochondrial DNA (mtDNA) and protein components, influenced by factors such as mitochondrial genome mutations and protein import. nih.gov Valinomycin's impact on mitochondrial function is significant, as it can induce mitochondrial swelling and depolarization. nih.govnih.gov Studies have shown that perturbing intracellular K+ homeostasis with valinomycin leads to mitochondrial swelling, a common feature in valinomycin-exposed cells. nih.gov This effect is independent of the adenine (B156593) nucleotide translocase inhibitor bongkrekic acid (BA), the pan caspase inhibitor Z-VAD-FMK, or changes in extracellular K+ or Cl- concentrations. nih.gov While valinomycin can affect mitochondrial membrane potential, which influences various cellular activities, its direct role in modulating mitochondrial DNA dynamics or the specific mechanisms by which it influences mitochondrial heterogeneity are areas of ongoing investigation. taylorandfrancis.comnih.govmdpi.comdiva-portal.org

Unraveling the Role of Ion Concentration and Gradients in Cellular Processes

Valinomycin is a potent tool for studying the critical role of ion concentration and gradients in cellular processes due to its ability to selectively transport K+ ions across membranes. github.ioquora.com Living cells maintain a delicate balance of sodium (Na+) and potassium (K+) ions across their membranes, primarily through the action of Na+/K+-ATPase pumps. github.ioquora.com Valinomycin disrupts this balance by acting as an electrochemical short circuit, allowing K+ to passively diffuse down its concentration gradient, thereby dissipating the membrane potential. github.ioquora.com This disruption is spontaneous and does not require energy. quora.com The consequences of this ion imbalance include depolarization of the cell membrane, which can halt processes dependent on electrical gradients, such as nerve impulses. quora.com

Table 1: Valinomycin's Effect on Ion Gradients and Membrane Potential

Mechanism of ActionEffect on K+ TransportConsequence on CellReference
Ionophore activityFacilitates K+ effluxDepolarizes membrane github.ioquora.com
SelectivityK+ > Na+Disrupts K+ gradient wikipedia.org
EnergeticsPassive diffusionNo ATP required quora.com

Investigating Lymphocyte Proliferation in Relation to Cell Membrane Effects

Hyperpolarizing Bacteria for Antimicrobial Research and Electrophysiology

Valinomycin is utilized in antimicrobial research and bacterial electrophysiology due to its capacity to induce membrane potential changes in bacteria. As a K+-selective ionophore, valinomycin can cause hyperpolarization of the bacterial cytosolic membrane. nih.govasm.org This effect is particularly relevant when studying the mechanisms of antimicrobial peptides (AMPs), where valinomycin serves as a control to understand how other compounds influence membrane potential. nih.govasm.orgrsc.org For instance, in Staphylococcus aureus, valinomycin can lead to hyperpolarization, especially in the absence of added salts or in the presence of NaCl, but can cause depolarization when KCl is added, depending on the external and internal potassium concentrations. asm.org This ability to manipulate bacterial membrane potential provides insights into novel strategies for combating antimicrobial resistance by interfering with bacterial electrophysiology. nih.govrsc.org

Use in Oxidative Phosphorylation Studies

Valinomycin is a well-established tool in studies of oxidative phosphorylation, particularly in mitochondria. sigmaaldrich.comnih.govacs.org It acts as an uncoupler of oxidative phosphorylation by dissipating the mitochondrial membrane potential, which is essential for ATP synthesis. sigmaaldrich.comtaylorandfrancis.comnih.gov In intact beef heart mitochondria, the presence of valinomycin, with increasing potassium concentrations, leads to several observable effects: a lower ADP/O ratio, a reduced rate of phosphorylation, no increase in state-3 respiration, a higher respiration rate in state 4, and lower respiratory control. umich.eduumich.edu These observations suggest that potassium, in the presence of valinomycin, does not directly interact with the oxidative phosphorylation system but may compete with ATP synthesis via an energy-requiring potassium transport system. umich.edu Studies on synaptosome fractions also show that valinomycin inhibits protein synthesis by uncoupling mitochondrial oxidative phosphorylation, leading to a decrease in intraterminal ATP. nih.gov

Table 2: Valinomycin's Effects on Mitochondrial Oxidative Phosphorylation

ParameterEffect of Valinomycin + K+ (Intact Mitochondria)Reference
ADP/O ratioLower umich.eduumich.edu
Phosphorylation rateLower umich.eduumich.edu
State-3 respirationNo increase umich.eduumich.edu
State-4 respirationHigher umich.eduumich.edu
Respiratory control ratioLower umich.eduumich.edu
Synaptosome ATP contentRapid fall nih.gov

Investigating Intracellular K+ Homeostasis in Other Cell Types (e.g., Erythrocytes)

Valinomycin is extensively used to investigate intracellular K+ homeostasis in various cell types beyond those previously mentioned, including erythrocytes. Its high selectivity for K+ makes it an ideal agent for perturbing K+ balance. wikipedia.org In erythrocytes, valinomycin facilitates the movement of K+ across the cell membrane, disrupting the normal K+ gradient. taylorandfrancis.comashpublications.org This disruption can lead to dehydration of red blood cells, and studies have examined the rehydration rates of erythrocytes after valinomycin-induced K+ permeabilization. ashpublications.org Research on canine erythrocytes has shown that the antibabesial activity of valinomycin is dependent on potassium concentration, suggesting that valinomycin destroys parasites by altering intracellular potassium levels. nih.gov Furthermore, valinomycin has been used to demonstrate the key role of disrupted K+ homeostasis in inducing apoptosis in human glioblastoma cells, where it causes a dramatic depletion of intracellular K+, mitochondrial depolarization, and cell shrinkage. nih.govmdpi.com While valinomycin can promote cell death by mitochondrial swelling and autophagic processes, it is not always solely responsible for apoptosis, as other factors can influence the outcome. nih.govdntb.gov.ua

Future Research Directions and Translational Opportunities Non Clinical

Design of Modified Valinomycin Analogues for Tuned Bioactivity

The design and synthesis of modified valinomycin analogues represent a significant avenue for future research, aiming to tune its bioactivity for specific non-clinical applications. Valinomycin's core structure, a cyclic 12-residue peptide, is critical for its biological activities, primarily its ability to coordinate with potassium ions (K+) nih.govresearchgate.net. Alterations to the ring size or the amino acid residues within the structure can significantly reduce its capacity to form a stable valinomycin-K+ complex, thereby impacting its antimicrobial efficacy nih.govresearchgate.net.

Current research explores the introduction of derivatizable hydroxyl groups into the valinomycin structure, leading to monohydroxyl valinomycins (HyVLMs). These modifications can influence the compound's potency and its ability to transport K+ across membranes, such as mitochondrial membranes researchgate.netnih.govresearchgate.net. Studies have shown that the site of hydroxylation plays a role in the extent to which the analogue's potency is reduced relative to the parent compound researchgate.netnih.gov. While these hydroxylated analogues generally retain valinomycin's binding characteristics for K+, there might be a moderate increase in the stability of Na+ complexes researchgate.netnih.gov. Furthermore, the symmetry of the valinomycin molecule has been highlighted as crucial for its higher bioactivity, suggesting that maintaining or strategically modifying this symmetry could be key in designing more effective analogues mdpi.com.

Future efforts will likely involve:

Rational design of ligand-HyVLM conjugates: Utilizing the introduced hydroxyl handles for targeted delivery systems, potentially enhancing specificity in non-clinical contexts. researchgate.netnih.gov

Structure-activity relationship (SAR) studies: Continued in-depth analysis to precisely map how specific structural changes correlate with altered biological functions, providing a foundation for predictive design.

Exploration of Novel Mechanisms of Action at the Molecular and Cellular Level

While valinomycin is well-characterized as a potassium-selective ionophore that disrupts transmembrane potential by facilitating K+ transport across lipid bilayers, leading to cellular death, research continues to uncover additional or more nuanced mechanisms of action nih.govpjmonline.orgtaylorandfrancis.com. For instance, beyond membrane potential dissipation, valinomycin has also been shown to inhibit protein synthesis at the elongation level nih.gov.

Recent studies have highlighted valinomycin's broad antiviral activity, including against coronaviruses like SARS-CoV-2, where molecular docking and dynamic simulations indicate high binding energies to viral proteins nih.govmdpi.comasm.org. The antiviral effects are often linked to its disruption of cellular potassium ion gradients, which are crucial host factors for viral replication and processes like endocytosis asm.org. For example, valinomycin has been shown to significantly reduce viral titers in bunyaviruses, flaviviruses, enteroviruses, and coronaviruses, suggesting that cellular potassium is a conserved and critical host factor in virus replication asm.org.

Future research in this area will focus on:

Detailed elucidation of non-ionophoric mechanisms: Investigating the precise molecular targets and pathways involved in effects beyond potassium ionophoresis, such as protein synthesis inhibition or interactions with specific cellular components.

Understanding host-pathogen interactions: Exploring how valinomycin's modulation of host cellular physiology impacts the life cycles of various pathogens, particularly viruses, at a molecular level.

Identifying novel targets: Employing advanced screening methodologies to pinpoint previously unrecognized molecular or cellular targets of valinomycin and its analogues.

Advancements in Spectroscopic and Computational Techniques for Deeper Understanding

The application of advanced spectroscopic and computational techniques is crucial for gaining a deeper understanding of valinomycin's structure, dynamics, and interactions at an atomic and molecular level.

Spectroscopic Techniques: Techniques such as Raman spectroscopy, Raman Optical Activity (ROA), and Nuclear Magnetic Resonance (NMR) are instrumental in probing valinomycin's conformational changes and its specific interactions with ions in solution and solid states oup.commdpi.comresearchgate.netresearchgate.net. For instance, solid-state NMR (SSNMR) data combined with plane-wave Density Functional Theory (DFT) computations have been used to characterize different polymorphic forms of valinomycin, identifying specific SSNMR markers related to hydrogen bonding and conformational stability mdpi.com. ROA spectroscopy has been applied to study the formation and structure of the valinomycin-potassium complex in solution, revealing the arrangement of its isopropyl side chains and confirming predominant conformers researchgate.netresearchgate.net.

Computational Techniques: Computational methods, including molecular dynamics (MD) simulations, DFT calculations, and quantitative structure-activity relationships (QSAR), are widely used to predict and analyze valinomycin's behavior researchgate.netmdpi.comfda.govnih.govmdpi.comresearchgate.netnih.gov. MD simulations have provided insights into the capture and transport of hydrated and unhydrated potassium ions by valinomycin across membranes, showing how the ionophore can adopt different coordination structures around ions researchgate.netnih.gov. DFT calculations support spectroscopic findings, helping to identify conformers and understand hydration effects on the valinomycin-K+ complex researchgate.net. QSAR methods aim to link physicochemical properties and biological activities with chemical structures, building mathematical models for prediction mdpi.comnih.gov.

Future advancements will include:

Integration of multi-modal data: Combining data from various spectroscopic techniques with sophisticated computational models for more comprehensive structural and dynamic analyses.

Enhanced predictive modeling: Developing more accurate and efficient computational models to predict the behavior of novel valinomycin analogues, including their ion selectivity, membrane permeability, and interactions with biological targets.

Real-time monitoring: Exploring techniques for real-time observation of valinomycin's interactions with membranes and ions under physiological conditions.

Investigating Ecological and Evolutionary Aspects of Valinomycin Biosynthesis

Valinomycin is primarily produced by members of the genus Streptomyces (Actinobacteria), which are found in diverse environments including soil, marine sponges, and even indoor air nih.govmdpi.compjmonline.orgnih.govnih.gov. Interestingly, some Bacillus strains, particularly Bacillus pumilus isolates, have also been found to synthesize valinomycin nih.gov.

From an ecological perspective, valinomycin plays a role in chemical defense against pathogens, as observed in the leafcutter ant Acromyrmex echinatior, where it contributes to the ant's defense mechanisms mdpi.comnih.gov. Comparative analyses have also been performed on the antimicrobial activity of valinomycin and cereulide, a similar cyclic dodecadepsipeptide produced by Bacillus cereus, highlighting their pH-dependent activity against Gram-positive bacteria asm.org.

Despite extensive characterization of valinomycin, the genetic determinants encoding its biosynthesis are not yet fully clarified nih.govpjmonline.org. Its biosynthesis is accomplished by non-ribosomal peptide synthetases (NRPSs), which are large multi-modular enzyme complexes nih.govnih.gov. Efforts to enhance valinomycin production involve optimizing fermentation conditions and exploring heterologous hosts like Escherichia coli, which has shown significant improvements in yield through bioprocess development researchgate.netresearchgate.nettandfonline.com. These studies indirectly contribute to understanding the evolutionary pressures and mechanisms that drive valinomycin biosynthesis in its natural producers.

Future research will delve into:

Elucidation of biosynthetic gene clusters (BGCs): Fully identifying and characterizing the complete set of genes responsible for valinomycin biosynthesis in various producing organisms, which remains a challenge nih.govpjmonline.org.

Ecological role in diverse niches: Further investigating the specific ecological functions of valinomycin in different environments, including its role in microbial competition, symbiosis, and defense mechanisms.

Evolutionary pathways of NRPSs: Studying the evolutionary history and diversification of the NRPS enzymes involved in valinomycin synthesis to understand how this complex molecule evolved.

Synthetic biology approaches: Leveraging genetic engineering and synthetic biology to manipulate and optimize valinomycin biosynthesis pathways in native and heterologous hosts for sustainable production and the creation of novel analogues.

Q & A

Q. How is Valinomycin utilized to induce apoptosis in cell culture studies, and what are critical experimental parameters?

Valinomycin is administered to cells via direct addition to the culture medium at concentrations ranging from 1–100 μM, with apoptosis typically observed within 12–24 hours. For example, 100 μM valinomycin caused 77% and 86% cell death in CHO cells at 12 h and 24 h, respectively . Key parameters include:

  • Cell line selection : CHO cells are commonly used, but validation in other lines (e.g., HeLa, primary cells) is recommended.
  • Concentration optimization : Pilot dose-response experiments (e.g., 1–100 μM) to balance efficacy and cytotoxicity.
  • Time-course analysis : Apoptosis markers (e.g., caspase activation, DNA fragmentation) should be assessed at 12 h and 24 h .

Q. What is Valinomycin’s mechanism of action as a potassium ionophore?

Valinomycin selectively binds K⁺, Rb⁺, and Cs⁺ ions, facilitating their transport across lipid bilayers. This disrupts mitochondrial membrane potential (ΔΨm) by dissipating K⁺ gradients, leading to apoptosis . The ionophore’s cyclic structure precisely accommodates K⁺ (ionic radius ~1.33 Å), enabling high specificity over Na⁺ (~0.95 Å). Molecular dynamics simulations confirm that K⁺ remains stably coordinated within Valinomycin’s cavity under physiological electric fields (~0.5–1 V/nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in Valinomycin’s reported effects on membrane potential across different experimental models?

Discrepancies often arise from differences in membrane composition (e.g., lipid vesicles vs. bacterial cells) or ion gradients. For instance, Valinomycin-induced Rb⁺ uptake in E. coli vesicles is energy-dependent (requiring D-lactate), whereas liposome systems rely solely on ion gradients . To address contradictions:

  • Standardize buffer conditions : Use consistent K⁺/Na⁺ ratios (e.g., 150 mM KCl) and temperature (25°C).
  • Validate membrane integrity : Measure ΔΨm using fluorescent probes (e.g., TMRM) alongside Valinomycin .
  • Cross-validate with alternative ionophores : Compare results with nigericin or gramicidin .

Q. What are best practices for computational modeling of Valinomycin’s ion selectivity and binding dynamics?

Molecular dynamics (MD) simulations should:

  • Parameterize force fields : Use CHARMM36 or AMBER for accurate ion-peptide interactions.
  • Simulate electric fields : Apply gradients (e.g., 0.1–1 V/nm) to mimic physiological conditions.
  • Analyze binding free energy : Calculate ΔG using methods like MM-PBSA or umbrella sampling. MD studies reveal that K⁺ binding is stabilized by Valinomycin’s ester carbonyl groups, while Na⁺ is excluded due to size mismatch .

Q. How should researchers optimize Valinomycin concentration in ion transport assays to avoid non-specific effects?

Titrate Valinomycin between 0.001–0.2 μg/100 μL reaction (0.01–2 μM), as higher concentrations (>0.05 μg) may disrupt membrane integrity. In E. coli vesicles, 0.05 μg Valinomycin maximized D-lactate-driven Rb⁺ uptake without leakage . Include controls with ionophore-free buffers and validate using patch-clamp electrophysiology.

Methodological & Analytical Considerations

Q. What techniques are recommended to validate Valinomycin’s purity and structural integrity for reproducible experiments?

  • HPLC : Purity ≥85% area under the curve (HPLC-grade) .
  • Elemental analysis : Verify C (≥54.86%) and H (≥7.67%) content .
  • Optical rotation : Specific rotation in chloroform should be +30.0 ± 2.0° .

Q. How can researchers differentiate Valinomycin-induced apoptosis from necrotic cell death in vitro?

Combine multiple assays:

  • Flow cytometry : Annexin V/PI staining to distinguish apoptosis (Annexin V⁺/PI⁻) vs. necrosis (Annexin V⁻/PI⁺).
  • Metabolic assays : Monitor ATP depletion (apoptosis) vs. abrupt loss (necrosis).
  • Morphology : TEM imaging for apoptotic bodies (e.g., chromatin condensation) .

Data Interpretation & Reporting

Q. What statistical frameworks should be applied when analyzing Valinomycin’s dose-response data?

Use nonlinear regression (e.g., log[inhibitor] vs. normalized response in GraphPad Prism) to calculate EC₅₀ values. Report absolute cell counts (e.g., 10⁶ cells/mL) alongside percentages to avoid misinterpretation .

Q. How should conflicting results between Valinomycin’s in vitro and in vivo effects be addressed in publications?

Clearly state model limitations (e.g., lack of tissue complexity in cell cultures) and contextualize findings with prior literature. For example, Valinomycin’s tumor-suppressive effects in vitro may not translate in vivo due to pharmacokinetic barriers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.